Kinase Profiling Landscape: Target Class Assignment Distinguishes 6-Carbonitrile-Bearing Pyrazolo[1,5-a]pyrimidines from 3-Carbonitrile and Non-Carbonitrile Analogs
The target compound bears a carbonitrile at the C6 position, a structural signature associated with CDK and CHK kinase inhibition in the pyrazolo[1,5-a]pyrimidine series. By contrast, C3-carbonitrile analogs in this class are preferentially directed toward KDM4D demethylase inhibition, not kinase engagement [1]. Patent filings explicitly claim 7-amino-6-carbonitrile-substituted pyrazolo[1,5-a]pyrimidines as CDK2, CHK1, and Aurora kinase inhibitors, a target panel not shared by C3-carbonitrile or non-carbonitrile derivatives [2]. This target class divergence means that a researcher seeking CDK pathway modulation cannot functionally substitute a C3-carbonitrile or des-carbonitrile analog and expect equivalent kinase engagement.
| Evidence Dimension | Primary target class by carbonitrile position |
|---|---|
| Target Compound Data | C6-carbonitrile pyrazolo[1,5-a]pyrimidine: CDK2, CHK1, Aurora kinase, Pim kinase inhibition claimed in patent families [2] |
| Comparator Or Baseline | C3-carbonitrile pyrazolo[1,5-a]pyrimidine: KDM4D histone demethylase inhibition, not kinase-directed [1] |
| Quantified Difference | Qualitative target class segregation (kinase vs. epigenetic) based on carbonitrile regiochemistry; no overlap in reported primary pharmacology |
| Conditions | Patent-disclosed kinase panels and literature-reported target deconvolution for pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives |
Why This Matters
Procurement for kinase-focused programs necessitates the C6-carbonitrile regioisomer specifically; substitution with C3-carbonitrile or non-carbonitrile analogs directs the assay toward an entirely different target class, invalidating comparative biological interpretation.
- [1] Ma, J. et al. (2017) 'Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors', Sci. Hxyx, 2017. View Source
- [2] Gu, T.J. et al. U.S. Patent 8,580,782 B2. Substituted pyrazolo[1,5-a]pyrimidines as cyclin dependent kinase inhibitors. Issued November 12, 2013. View Source
